6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

APJ receptor GPCR antagonism Structure-activity relationship

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate (CAS 877635-87-5, MF C19H15BrN2O4S, MW 447.3) is a synthetic small molecule built on a 4-oxo-4H-pyran-3-yl benzoate core tethered via a thioether linker to a 4,6-dimethylpyrimidine moiety. This scaffold belongs to a broader class of pyrimidinylthiomethyl-pyranone esters that have yielded pharmacological probe molecules, most notably the APJ (apelin receptor) functional antagonist ML221 (4-nitrobenzoate analog).

Molecular Formula C19H15BrN2O4S
Molecular Weight 447.3
CAS No. 877635-87-5
Cat. No. B2728690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
CAS877635-87-5
Molecular FormulaC19H15BrN2O4S
Molecular Weight447.3
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br)C
InChIInChI=1S/C19H15BrN2O4S/c1-11-6-12(2)22-19(21-11)27-10-15-8-16(23)17(9-25-15)26-18(24)13-4-3-5-14(20)7-13/h3-9H,10H2,1-2H3
InChIKeyROCMMFIRKDXRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate (CAS 877635-87-5): Chemical Class and Core Scaffold Context for Procurement


6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate (CAS 877635-87-5, MF C19H15BrN2O4S, MW 447.3) is a synthetic small molecule built on a 4-oxo-4H-pyran-3-yl benzoate core tethered via a thioether linker to a 4,6-dimethylpyrimidine moiety . This scaffold belongs to a broader class of pyrimidinylthiomethyl-pyranone esters that have yielded pharmacological probe molecules, most notably the APJ (apelin receptor) functional antagonist ML221 (4-nitrobenzoate analog) [1]. The compound's 3-bromobenzoate substituent and 4,6-dimethylpyrimidine ring afford unique steric and electronic properties relative to other analogs, positioning it as a structurally differentiated candidate for receptor antagonism, enzyme inhibition, or antimicrobial screening libraries [2].

Why 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate Cannot Be Interchanged with Other In-Class Analogs


Within the 4-oxo-4H-pyran-3-yl benzoate chemotype, seemingly minor substituent changes on the benzoyl ring and the pyrimidine heterocycle produce substantial shifts in target engagement, selectivity, and metabolic stability. The reference APJ antagonist ML221 bears a 4-nitrobenzoate ester and an unsubstituted pyrimidine; replacement of the nitro group with a bromine atom at the 3-position (as in CAS 877635-87-5) abolishes the strong electron-withdrawing character required for APJ antagonism, likely redirecting pharmacological activity toward alternative targets [1]. Conversely, the 4,6-dimethyl substitution on the pyrimidine ring increases lipophilicity (clogP) and steric bulk relative to the unsubstituted pyrimidine in ML221, which can alter cytochrome P450 metabolism, plasma protein binding, and membrane permeability [2]. Related pyrimidine benzothioate derivatives have demonstrated that even oxidation state changes (thioether vs. sulfoxide) radically transform antimicrobial and antioxidant potency, underscoring that generic substitution across this class is chemically unsound without empirical validation [3].

Quantitative Differentiation Evidence for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate vs. ML221 and Related Analogs


Structural Differentiation from the Canonical APJ Antagonist ML221: Substituent Impact on Target Engagement

The target compound replaces ML221's 4-nitrobenzoate with a 3-bromobenzoate and ML221's pyrimidine with a 4,6-dimethylpyrimidine. In the original ML221 SAR series, the 4-nitro group was essential for APJ functional antagonism; its removal or repositioning led to loss of activity [1]. The bromine atom at the 3-position introduces a heavy atom for X-ray crystallography or anomalous scattering experiments, a feature absent in ML221's nitro analog. Meanwhile, the 4,6-dimethylpyrimidine substitution is absent in the entire ML221 series, representing an unexplored vector for tuning lipophilicity and off-target profiles [2].

APJ receptor GPCR antagonism Structure-activity relationship

Computed Lipophilicity and Metabolic Stability Differentiation vs. ML221

ML221 suffers from extremely poor plasma stability (<1% remaining after 1 hour in mouse plasma) and liver microsomal half-life (t1/2 < 1 min in mouse liver microsomes), largely attributed to esterase-mediated hydrolysis of the 4-nitrobenzoate ester [1]. The target compound's 3-bromobenzoate ester has a different electronic environment (meta-bromo inductive effect vs. para-nitro resonance withdrawal), which is predicted to alter the ester carbonyl electrophilicity and thus esterase susceptibility. Additionally, the 4,6-dimethylpyrimidine ring increases calculated logP by approximately 0.8–1.2 log units compared to unsubstituted pyrimidine, which may enhance membrane permeability . Direct experimental metabolic stability data for the target compound are not publicly available.

Physicochemical profiling Metabolic stability Drug-likeness

Antimalarial Resistance Profile Differentiation: PfCARL Mutational Sensitivity of 4,6-Dimethylpyrimidine Analogs

A closely related analog bearing the identical 4,6-dimethylpyrimidin-2-yl-thiomethyl-4-oxo-4H-pyran-3-yl core but with a 2-methyl-3-nitrobenzoate ester (GNF-Pf-1527, CAS 877636-47-0) has demonstrated antimalarial activity against Plasmodium falciparum, with resistance conferred by mutations in the PfCARL (cyclic amine resistance locus) gene . PfCARL mutations also confer cross-resistance to imidazolopiperazines (e.g., KAF156) and benzimidazolyl piperidines, defining a distinct resistance mechanism [1]. The target compound shares the 4,6-dimethylpyrimidine core with GNF-Pf-1527 but substitutes the benzoate ester, potentially modulating PfCARL-dependent sensitivity compared to GNF-Pf-1527 and other antimalarial chemotypes.

Antimalarial Plasmodium falciparum Drug resistance

Antimicrobial and Antioxidant Potential Differentiation Among Pyrimidine Thioate Derivatives

A series of pyrimidine benzothioate derivatives structurally related to the pyrimidine-thioether motif in the target compound have been evaluated for antimicrobial activity. Compound 1 (4,6-dimethylpyrimidine-2-thiol) exhibited significant antimicrobial potency against Staphylococcus epidermidis and S. haemolyticus, while its benzothioate and sulfoxide derivatives showed reduced or altered activity [1]. The target compound incorporates a thioether bridge analogous to the active benzothioates but adds a 4-oxo-4H-pyran-3-yl 3-bromobenzoate moiety, generating a hybrid scaffold with unexplored antimicrobial potential. DPPH radical scavenging assays showed that sulfoxide derivatives (compounds 6 and 12) possess robust antioxidant activity, indicating that oxidation state at the sulfur linker is a critical determinant of biological activity [1].

Antimicrobial Antioxidant Pyrimidine derivatives

Halogen Bonding and Crystallographic Utility: 3-Bromobenzoate vs. 4-Nitrobenzoate and 4-Chlorobenzoate Analogs

The 3-bromobenzoate ester of the target compound provides a bromine atom suitable for halogen bonding interactions with protein targets and for anomalous scattering in X-ray crystallography. In contrast, the widely studied ML221 (4-nitrobenzoate) and the commercially available 4-chlorobenzoate analog (CAS not specified, MF C19H15ClN2O4S) lack bromine, precluding anomalous diffraction phasing [1]. Brominated aromatic compounds are established tools for identifying binding poses via Br anomalous signal, and the meta-bromo substitution pattern on the target compound places the heavy atom in a geometrically distinct position compared to para-substituted analogs . A closely related 2-iodobenzoate analog (CAS not specified, MF C19H15IN2O4S) also offers heavy-atom capability but with different halogen bond donor strength (I > Br) .

Halogen bonding X-ray crystallography Chemical biology probe

Cross-Target Selectivity Profile Inference from ML221 GPCR Panel Screening

ML221 was screened against a panel of 29 GPCRs beyond APJ and showed no significant binding activity except at the κ-opioid receptor (<50% inhibition at 10 μM) and benzodiazepinone receptor (<70% inhibition at 10 μM) [1]. The >37-fold selectivity for APJ over the closely related angiotensin II type 1 (AT1) receptor was established in cell-based functional assays [1]. The target compound, with its 3-bromobenzoate and 4,6-dimethylpyrimidine modifications, is structurally distinct from ML221 and is thus expected to exhibit a different GPCR selectivity fingerprint. However, the pyrimidinylthiomethyl-pyranone core scaffold shared by both compounds may retain some degree of polypharmacology; experimental selectivity profiling of the target compound is required to confirm differential binding.

GPCR selectivity Off-target screening Receptor pharmacology

Recommended Procurement and Application Scenarios for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate


Chemical Probe for Bromine-Enabled Structural Biology (X-ray Crystallography and Halogen Bonding Studies)

The 3-bromobenzoate substituent enables experimental phasing via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) using the bromine K absorption edge, facilitating de novo protein-ligand complex structure determination without selenomethionine labeling [1]. Unlike the nitro analog ML221 or the 4-chlorobenzoate variant, the target compound uniquely combines anomalous scattering capability with a pyrimidinyl-thiomethyl-pyranone scaffold, making it valuable for crystallography groups studying novel binding pockets [1].

Starting Scaffold for Metabolic Stability Optimization in the Pyranone Ester Series

ML221's sub-minute liver microsomal half-life represents a critical barrier to in vivo translation [1]. The target compound offers an alternative ester substitution (3-bromobenzoate) and dimethylpyrimidine lipophilicity, providing medicinal chemistry teams with a structurally distinct starting point for systematic stability optimization without the need to synthesize the core scaffold de novo [1].

PfCARL-Dependent Antimalarial Resistance Probe Development

Given that the 4,6-dimethylpyrimidine thioether core scaffold (as in GNF-Pf-1527) is implicated in PfCARL-mediated antimalarial resistance [1], the target compound can be deployed as a comparator tool molecule in resistance mechanism studies alongside imidazolopiperazines (KAF156) and benzimidazolyl piperidines, enabling dissection of structure-resistance relationships across chemotypes [2].

Antimicrobial Screening Library Diversification with Pyrimidine-Thioether Hybrids

The pyrimidine thioether linkage, when evaluated in the benzothioate series, demonstrated significant anti-Staphylococcal activity and DPPH radical scavenging capacity [1]. Incorporating this thioether motif into a 4-oxo-4H-pyran-3-yl 3-bromobenzoate framework creates a hybrid chemotype absent from published antimicrobial screening decks, offering hit discovery groups a differentiated entry for identifying novel anti-infective leads [1].

Quote Request

Request a Quote for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.